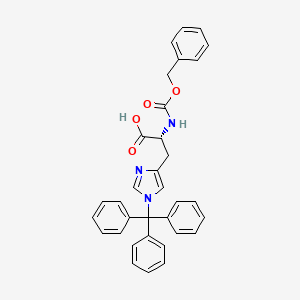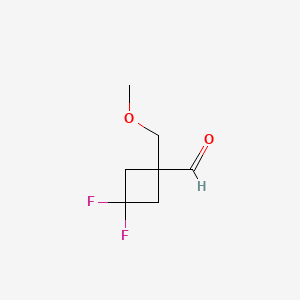
tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C11H14BrClN2O2. It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring, along with a tert-butyl carbamate group. This compound is often used as an intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate typically involves the following steps:
Bromination: The starting material, 2-chloropyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Carbamate Formation: The brominated product is then reacted with tert-butyl chloroformate and a base (such as triethylamine) to form the tert-butyl carbamate group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Medicine:
Pharmaceutical Research: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate is primarily based on its ability to interact with biological targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance binding affinity through halogen bonding, while the carbamate group can form hydrogen bonds or other interactions with the target site. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
- tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
- tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
- tert-Butyl (4-bromo-3-chloropyridin-2-yl)methylcarbamate
Comparison:
- Structural Differences: While all these compounds share a pyridine core with bromine and chlorine substituents, the position of these substituents and the presence of additional functional groups (such as hydroxyl or methoxy) can significantly alter their chemical properties and reactivity.
- Unique Features: tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H14BrClN2O2 |
|---|---|
分子量 |
321.60 g/mol |
IUPAC 名称 |
tert-butyl N-[(5-bromo-3-chloropyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15-6-9-8(13)4-7(12)5-14-9/h4-5H,6H2,1-3H3,(H,15,16) |
InChI 键 |
HMKZXRRHLWKZRK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=N1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride](/img/structure/B15302466.png)
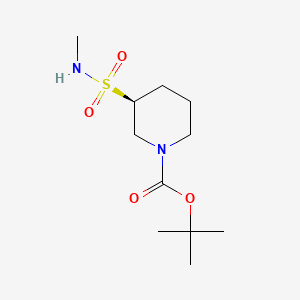
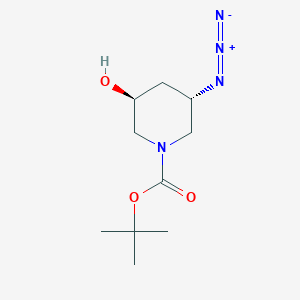
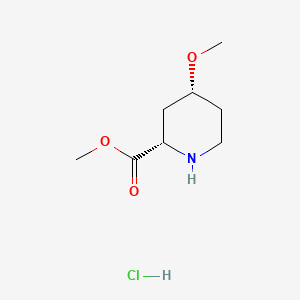
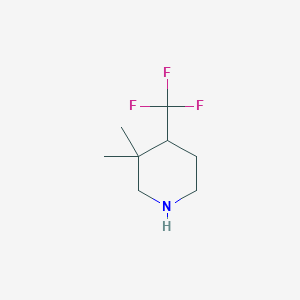
![5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B15302504.png)
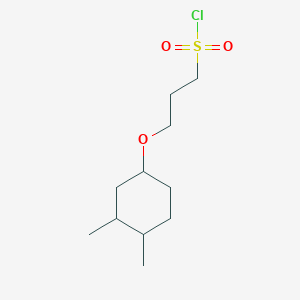
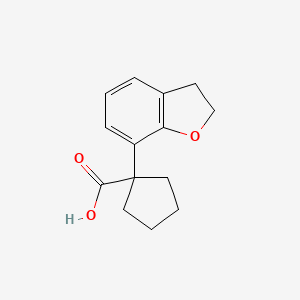

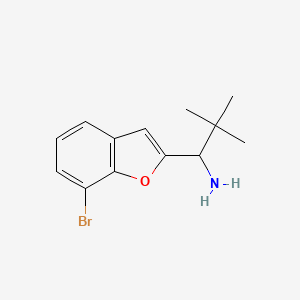
![2-[N-(prop-2-en-1-yl)acetamido]acetic acid](/img/structure/B15302534.png)
![1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)
